Product packaging for Ethyl 3-aminocrotonate(Cat. No.:CAS No. 7318-00-5)

Ethyl 3-aminocrotonate

Cat. No.: B148384
CAS No.: 7318-00-5
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-SNAWJCMRSA-N
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Description

Significance and Versatility in Organic Synthesis

Ethyl 3-aminocrotonate serves as a valuable intermediate in a wide array of organic transformations. chemicalbook.comcenmed.com Its ambident nucleophilic character, arising from the enamine and ester functionalities, allows it to participate in a diverse range of reactions. This versatility makes it a staple reagent for the construction of various molecular frameworks.

The synthesis of this compound itself is a subject of study, with research focusing on optimizing reaction conditions to achieve high yields. haui.edu.vn A common method involves the reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), often in the presence of a suitable solvent like methanol (B129727). haui.edu.vn Studies have explored the influence of factors like reaction time and molar ratios of reactants to maximize the production of this key intermediate. haui.edu.vn

Relevance in Medicinal Chemistry and Pharmacology

The significance of this compound extends prominently into the realm of medicinal chemistry and pharmacology. chemicalbook.comactylis.com It is a crucial precursor for the synthesis of a variety of biologically active compounds. haui.edu.vn Notably, it is a key intermediate in the production of several calcium channel blockers, a class of drugs widely used in the treatment of cardiovascular diseases like hypertension. haui.edu.vnresearchgate.net

The structural motif of this compound is found within the core of numerous pharmacologically active molecules. Its ability to serve as a synthon for the creation of compounds with therapeutic potential, such as dopamine (B1211576) auto-receptor agonists, acetylcholinesterase inhibitors, and anticonvulsants, highlights its importance in drug discovery and development. haui.edu.vnresearchgate.net

Role as a Key Intermediate in Complex Molecule Development

The utility of this compound as a foundational element in the synthesis of more complex molecules is well-documented. chemicalbook.comactylis.com It is particularly instrumental in the construction of various heterocyclic systems, which are prevalent in natural products and pharmaceuticals. haui.edu.vnresearchgate.net

Substituted β-amino esters derived from this compound are valuable intermediates for synthesizing a range of heterocyclic compounds, including:

Pyridinones haui.edu.vnresearchgate.net

Quinolones haui.edu.vnresearchgate.net

Oxazoles haui.edu.vnresearchgate.net

Pyrroles haui.edu.vnresearchgate.net

Isoxazoles haui.edu.vnresearchgate.net

A prime example of its role is in the industrial synthesis of Felodipine (B1672334), a dihydropyridine (B1217469) calcium channel blocker. haui.edu.vnresearchgate.net This underscores the compound's critical role in streamlining the production of medicinally important complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₁₁NO₂ B148384 Ethyl 3-aminocrotonate CAS No. 7318-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Synthetic Methodologies for Ethyl 3 Aminocrotonate

Conventional Synthetic Routes and Reaction Conditions

The most common and widely studied method for synthesizing ethyl 3-aminocrotonate involves the reaction of ethyl acetoacetate (B1235776) with an amine source, typically ammonia (B1221849) or its salts. haui.edu.vnresearchgate.net This straightforward approach offers a reliable pathway to the desired product.

Reaction of Ethyl Acetoacetate with Ammonium (B1175870) Acetate (B1210297)

A prevalent and extensively optimized method for the preparation of this compound is the reaction between ethyl acetoacetate and ammonium acetate. haui.edu.vnresearchgate.net This reaction is typically carried out in an organic solvent at room temperature. haui.edu.vn The general scheme for this reaction is as follows:

Generated code

Ethyl Acetoacetate + Ammonium Acetate → this compound + Acetic Acid + Water

The process involves stirring a solution of ethyl acetoacetate and ammonium acetate, leading to the formation of the enamine product. haui.edu.vn The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). haui.edu.vn

The choice of solvent plays a critical role in the efficiency and yield of the synthesis of this compound. haui.edu.vn Various organic solvents have been investigated to determine the optimal medium for this reaction. Studies have shown that polar protic solvents, such as methanol (B129727) and ethanol (B145695), are particularly effective. haui.edu.vnresearchgate.net

A comparative study of different solvents revealed that methanol provides the highest yield, making it an economical and efficient choice for this transformation. haui.edu.vn The reaction has also been explored in other solvents, including isopropyl alcohol, t-butanol, acetonitrile (B52724), benzene, and toluene, as well as under solvent-free conditions. researchgate.net

SolventYield (%)
Methanol92.1
Ethanol84.4
Isopropyl alcohol73.7
t-Butanol74.3
Acetonitrile68.6
Benzene52.8
Toluene50.9
Solvent-free78.3

This table is based on data from a study investigating the effect of different solvents on the yield of this compound. researchgate.net

To maximize the yield of this compound, optimization of reaction time and the molar ratio of reactants is crucial. haui.edu.vn Research indicates that the yield of the product increases with reaction time up to a certain point, after which the formation of by-products may lead to a decrease in yield. haui.edu.vn An optimal reaction time of 20 hours has been identified under specific experimental conditions. haui.edu.vn

The molar ratio of ammonium acetate to ethyl acetoacetate also significantly influences the reaction outcome. haui.edu.vn Studies have demonstrated that gradually increasing the molar ratio of ammonium acetate to ethyl acetoacetate leads to an increased yield, with the maximum yield being achieved at a ratio of 3.0:1.0. haui.edu.vn

Ammonium Acetate: Ethyl Acetoacetate Molar RatioYield (%)
1.0:1.0-
2.0:1.0-
3.0:1.092.1
4.0:1.084.3
5.0:1.079.6

This table illustrates the effect of the molar ratio of ammonium acetate to ethyl acetoacetate on the reaction yield. haui.edu.vn

While the reaction between ethyl acetoacetate and ammonium acetate can proceed without a catalyst, the addition of an acid catalyst can influence the reaction. researchgate.netresearchgate.net Ammonium acetate itself is in equilibrium with ammonia and acetic acid, where acetic acid can act as a catalyst. haui.edu.vn The use of other aliphatic carboxylic acids, such as n-propanoic acid, has also been reported. researchgate.netresearchgate.net The presence of an acid catalyst can help to reduce the reaction time. google.com

Alternative Preparative Methods

Besides the reaction with ammonium acetate, other methods for preparing this compound exist. One such method involves the reaction of ethyl acetoacetate with aqueous ammonia. google.com Another alternative utilizes ammonium carbamate (B1207046) in methanol, which can lead to a quantitative yield of the product. chemicalbook.com Continuous flow synthesis has also been explored as a modern and efficient approach, offering high yields and purity. google.com This method can be performed with or without a solvent and at temperatures ranging from 20-60°C. google.com

Industrial Scale Production Considerations

For the industrial-scale production of this compound, several factors must be considered to ensure an efficient, economical, and environmentally friendly process. haui.edu.vnresearchgate.net The choice of solvent is critical, with methanol being a preferred option due to its high yield and cost-effectiveness. haui.edu.vn

The optimization of reaction parameters, such as molar ratios and reaction time, is essential for maximizing throughput and minimizing waste. haui.edu.vn Continuous flow processes offer significant advantages for large-scale production, including improved heat and mass transfer, better process control, and the potential for automation. google.combeilstein-journals.org Furthermore, the recycling of the base used in the reaction can contribute to a more sustainable and cost-effective process. google.com The development of solvent-free catalytic processes is also a key consideration for greener industrial synthesis. google.com

Continuous Flow Synthesis Processes for β-Amino Crotonates

Continuous flow synthesis offers a promising approach for the production of β-amino crotonates, a class of compounds that serve as crucial intermediates in the manufacturing of calcium channel blockers. google.com Unlike traditional batch processes which have typical yields of around 85%, continuous methods have been developed that demonstrate significantly higher yields and purity, often exceeding 93% and 99.98% respectively. google.com

This modern methodology involves reacting an ester, such as ethyl acetoacetate, with a base like ammonia. google.com The reaction can be performed in the presence of an organic solvent, like isopropanol, or in some cases, without any solvent. google.comgoogle.com The use of continuous flow processes addresses a notable gap in the prior art, which lacked continuous methods for synthesizing these valuable compounds. google.com This innovation not only improves yield but also enhances the safety and scalability of the production. nih.govyoutube.com

Reactor Design and Residence Time Optimization

The design of the reactor and the optimization of residence time are critical parameters in continuous flow synthesis to maximize product yield and purity.

For the synthesis of β-amino crotonates, stainless steel (SS316) tubular reactors are commonly employed. google.comgoogle.com These reactors can vary in their dimensions, with examples including outer diameters of 1.58 mm to 6.35 mm and lengths from 1 to 3 meters. google.comgoogle.com A simple T-mixer is often used to introduce the reactants, such as ethyl acetoacetate and aqueous ammonia, into the reactor. google.com The small dimensions of these microreactors or tubular reactors provide excellent heat and mass transfer, which contributes to better control over the reaction conditions. youtube.comnih.gov

Residence time, the average amount of time a reactant spends within the reactor, is a key variable that is carefully controlled to achieve optimal results. nih.gov By adjusting the flow rates of the reactants, the residence time can be precisely managed to ensure the reaction proceeds to completion while minimizing the formation of by-products. youtube.comnih.gov For instance, in the synthesis of methyl amino crotonate, a residence time of 120-160 seconds in a 3-meter long tubular reactor resulted in a 93% yield. google.com In another example for this compound, a residence time of 22 minutes in a 1-meter long reactor was utilized. google.com The optimization of residence time is a balance; while longer residence times can lead to higher conversion rates, they can also sometimes result in lower selectivity if side reactions or product degradation occur. nih.gov

The following table summarizes experimental data on the impact of reactor dimensions and residence time on the yield of β-amino crotonates.

Table 1: Effect of Reactor Design and Residence Time on β-Amino Crotonate Yield

Reactants Reactor Type Reactor Dimensions Residence Time Yield Reference
Ethyl acetoacetate + aq. Ammonia (1:3) SS316 Tubular 1.58 mm o.d., 1 m length 22 min 84% google.com
Ethyl acetoacetate + aq. Ammonia SS316 Tubular 1.58 mm o.d., 1 m length 22 min 73% google.com
Methyl acetoacetate + Ammonia (1:2) SS316 Tubular 6.35 mm o.d., 2 m length 15 min 59% google.com
Methyl acetoacetate + Ammonia (1:3) SS316 Tubular 6.35 mm o.d., 2 m length 15 min 48% google.com
Methyl acetoacetate + Ammonia SS316 Tubular 6.35 mm o.d., 3 m length 120-160 s 93% google.com

Influence of Reaction Temperature on Yield and Purity

Reaction temperature is another pivotal factor that significantly influences the yield and purity of the final product in the synthesis of β-amino crotonates. The reaction is typically performed at temperatures ranging from 20°C to 60°C. google.comhaui.edu.vn

Continuous flow reactors allow for precise temperature control, which is crucial for optimizing reaction outcomes. biotage.com Studies have shown a direct correlation between the reaction temperature and the product yield for the synthesis of this compound. When reacting ethyl acetoacetate with a 25% aqueous ammonia solution in a 1.58 mm outer diameter tubular reactor with a residence time of 22 minutes, the yield increased with temperature. google.com At 20°C, the yield was 73%, which increased to 84% at 30°C, and further to 94% at 50°C. google.com This trend indicates that within this range, higher temperatures favor the formation of the desired product.

However, it is important to note that for some related batch processes, an increase in temperature can lead to a decrease in yield. For example, in a batch synthesis of methyl amino crotonate, increasing the temperature from 25°C to 50°C resulted in a yield decrease from 78% to 52%. google.com This highlights the nuanced effects of temperature, which can vary depending on the specific reactants and reaction mode (batch vs. flow). In continuous flow, the enhanced temperature control can often lead to improved performance at elevated temperatures compared to batch synthesis. biotage.com

The following table illustrates the effect of temperature on the yield of this compound in a continuous flow system.

Table 2: Influence of Temperature on this compound Yield

Reactants Temperature Residence Time Yield Reference
Ethyl acetoacetate + aq. Ammonia 20°C 22 min 73% google.com
Ethyl acetoacetate + aq. Ammonia (1:3) 30°C 22 min 84% google.com
Ethyl acetoacetate + aq. Ammonia (1:3) 50°C 22 min 94% google.com

Chemical Reactivity and Transformations of Ethyl 3 Aminocrotonate

Ambident Nucleophilic Behavior (C- and N-nucleophiles)

Ethyl 3-aminocrotonate is an example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers. This characteristic arises from the delocalization of the nitrogen's lone pair of electrons across the π-system of the double bond and into the carbonyl group of the ester. This electron delocalization can be represented by resonance structures, which show that electron density is concentrated on both the nitrogen atom and the α-carbon (the carbon atom adjacent to the ester group). masterorganicchemistry.comwikipedia.org

The nitrogen atom, with its lone pair, acts as a nucleophilic center (N-nucleophile). The α-carbon, bearing a partial negative charge in one of the key resonance forms, also behaves as a nucleophilic center (C-nucleophile). masterorganicchemistry.com Enamines, such as this compound, are generally more nucleophilic than their enol counterparts because nitrogen is less electronegative than oxygen and is therefore more willing to donate its electron density. youtube.commakingmolecules.com

The site of reaction (N-alkylation vs. C-alkylation) depends on several factors, including the nature of the electrophile and the reaction conditions. This concept is well-studied in the analogous enolate systems. For instance, "hard" electrophiles, which are typically small and highly charged, tend to react at the more electronegative atom (the nitrogen, analogous to O-alkylation in enolates). Conversely, "soft" electrophiles, which are larger and more polarizable, tend to react at the softer, more polarizable carbon atom (C-alkylation). ic.ac.ukreddit.com This dual reactivity is fundamental to the utility of this compound in synthesizing a diverse range of heterocyclic compounds.

Acylation Reactions

Influence of Organic Bases and Substituent Effects

The reactivity of this compound can be significantly influenced by the presence of organic bases and the nature of substituents on the reacting partners. Organic bases, such as piperidine (B6355638) or pyridine (B92270), can act as catalysts in condensation reactions involving this compound. For instance, in the synthesis of dihydropyridines, a cycloaddition reaction occurs between a benzylidene derivative and this compound. google.com The use of pyridine as a catalyst in an alcohol solvent has been reported for the preparation of felodipine (B1672334). google.com

Substituent effects also play a crucial role. The electronic nature of substituents on the reacting partner, such as a substituted benzaldehyde (B42025) in the formation of a benzylidene intermediate, can impact the reaction rate and yield. Electron-withdrawing groups on the benzaldehyde can enhance the electrophilicity of the carbonyl carbon, facilitating the initial condensation step.

Preparation of Enamides and Enaminones

This compound serves as a key building block for the synthesis of enamides and enaminones, which are important structural motifs in many biologically active compounds. Enamides can be synthesized through the acylation of the amino group of this compound.

Enaminones are readily prepared through the reaction of β-dicarbonyl compounds with amines. organic-chemistry.org this compound itself is a β-enamino ester and can be used to synthesize more complex enaminone structures. researchgate.net These compounds are valuable intermediates for the synthesis of various heterocyclic systems. researchgate.net

Cyclization Reactions

The ability of this compound to undergo cyclization reactions is a cornerstone of its synthetic utility, providing access to a variety of heterocyclic frameworks.

Reaction with Maleimides for Pyrrolo[3,4-c]pyridines Synthesis

The reaction between this compound and maleimides has been shown to produce pyrrolo[3,4-c]pyridines. acs.orgacs.org This condensation reaction, which can be considered a type of Nenitzescu-type reaction, leads to the formation of these fused heterocyclic systems rather than the previously reported pyrrolo[2,3-b]pyrroles. acs.org The conditions for this transformation have been investigated to improve the synthesis of these valuable compounds. acs.orgacs.org

Nenitzescu Condensation with 1,4-Benzoquinone (B44022)

The Nenitzescu indole (B1671886) synthesis traditionally involves the reaction of a benzoquinone with an this compound. The condensation of this compound with 1,4-benzoquinone is a classic example of this reaction, leading to the formation of a 5-hydroxyindole (B134679) derivative. acs.org This reaction highlights the nucleophilic character of the enamine carbon of this compound.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comwikipedia.orgewadirect.com this compound can act as a Michael donor, where the nucleophilic β-carbon of the enamine adds to an activated alkene, known as a Michael acceptor. researchgate.netorganic-chemistry.org

This reaction is highly valuable for the construction of complex molecules. For example, the Michael addition of this compound to 2-substituted 3-nitro-2H-chromenes is a key step in the synthesis of various chromene derivatives. researchgate.net The general mechanism involves the formation of an enolate, which then adds to the β-carbon of an α,β-unsaturated compound. masterorganicchemistry.com

Applications in Photoredox Catalysis (e.g., Hantzsch Esters)

While direct applications of this compound in photoredox catalysis are an emerging area, its derivatives, particularly Hantzsch esters, are well-established as reductants in such reactions. Hantzsch esters, which are dihydropyridine (B1217469) derivatives, can be synthesized using this compound or similar β-enamino esters as starting materials. haui.edu.vnresearchgate.net

In photoredox catalysis, a photocatalyst, upon excitation by light, can oxidize the Hantzsch ester. The resulting radical cation can then participate in various reductive transformations. This indirect role highlights the importance of this compound in providing the precursors for key reagents in modern synthetic methodologies.

Advanced Characterization Techniques for Ethyl 3 Aminocrotonate and Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental in the characterization of ethyl 3-aminocrotonate, offering comprehensive insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to the different types of protons in the molecule. In a study using DMSO-d6 as the solvent, the ¹H NMR spectrum confirmed the presence of the Z-isomer. haui.edu.vnresearchgate.net Key signals observed include a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, a singlet for the vinyl proton (CH), a singlet for the methyl protons attached to the double bond, and two separate singlets for the amine (NH₂) protons. haui.edu.vnresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic peaks are observed for the carbonyl carbon of the ester, the two carbons of the double bond (one bonded to the amino group and the other to the ester group), the methylene and methyl carbons of the ethyl group, and the methyl carbon attached to the double bond. chemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 1.121-1.149 Triplet CH₃CH₂
¹H 3.936-3.978 Quartet CH₃CH₂
¹H 4.287 Singlet =CH
¹H 1.807 Singlet =C(NH₂)CH₃
¹H 6.918 Singlet NH₂
¹H 7.709 Singlet NH₂
¹³C 14.8 Singlet CH₂C H₃
¹³C 22.2 Singlet C H₃
¹³C 58.6 Singlet C H₂CH₃
¹³C 83.7 Singlet =C H
¹³C 160.6 Singlet =C -NH₂
¹³C 170.5 Singlet C =O

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. haui.edu.vnchemicalbook.com

For derivatives such as ethyl 3-amino-4,4,4-trifluorocrotonate, the NMR spectra would show significant changes due to the influence of the trifluoromethyl group. chemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. haui.edu.vn

Key vibrational bands include:

N-H stretching: Two distinct bands are typically observed for the primary amine (NH₂) group in the region of 3300-3500 cm⁻¹. For instance, bands at 3452.91 cm⁻¹ and 3337.34 cm⁻¹ have been reported. haui.edu.vn

C=O stretching: A strong absorption band corresponding to the carbonyl group of the ester is found around 1716 cm⁻¹. haui.edu.vn

C=C stretching: The carbon-carbon double bond of the crotonate moiety gives rise to an absorption band, which has been observed at 1660.16 cm⁻¹ (in this case, attributed to a ketone-like character). haui.edu.vn

C-O stretching: The C-O single bond of the ester group shows a characteristic absorption, for example, at 1162.2 cm⁻¹. haui.edu.vn

C-H stretching: Aromatic C-H bond stretching has been noted at 2981.9 cm⁻¹. haui.edu.vn

The positions of these bands can be influenced by the specific isomeric form and intermolecular interactions. FT-IR is also a valuable tool for characterizing derivatives, as the introduction of new functional groups will result in the appearance of new characteristic absorption bands.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the precise molecular weight and formula of this compound and for analyzing complex mixtures containing its derivatives.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the molecule. For this compound (C₆H₁₁NO₂), the expected monoisotopic mass is 129.07898. HRMS analysis can confirm this mass with a high degree of precision.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of reaction mixtures and for the quantification of this compound and its derivatives in various matrices. haui.edu.vn In the positive ion mode, this compound is typically detected as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 129.8 or as a sodium adduct [M+Na]⁺ at m/z 152.8. haui.edu.vn LC-MS is also invaluable for stability studies, as it can detect and identify degradation products. For instance, the instability of some aminocrotonates in aqueous solvents can be monitored using this method. waters.com

X-ray Crystallography for Stereochemical Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the stereochemical configuration (E/Z isomerism) of this compound and its derivatives, provided that suitable single crystals can be obtained. The analysis of the crystal structure reveals precise bond lengths, bond angles, and torsional angles, confirming the planarity of the crotonate system and the spatial relationship between the amino group and the ester functionality. While NMR can strongly suggest the dominant isomer in solution, X-ray crystallography provides the absolute configuration in the solid state.

Chromatographic Techniques (e.g., Column Chromatography, HPLC) for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives.

Column Chromatography: This is a standard method for the purification of this compound from reaction mixtures. haui.edu.vn Silica gel is commonly used as the stationary phase, and a mixture of solvents such as ethyl acetate (B1210297) and n-hexanes is employed as the mobile phase. haui.edu.vn The polarity of the eluent is optimized to achieve efficient separation of the product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the analysis of the purity of this compound and for the separation and quantification of its derivatives. Both normal-phase and reversed-phase HPLC can be utilized. waters.com For instance, reversed-phase HPLC with a C18 column is a common setup. The choice of mobile phase, often a mixture of water or buffer with acetonitrile (B52724) or methanol (B129727), is critical for achieving good separation. The use of mass spectrometric detection in conjunction with HPLC (LC-MS) further enhances the analytical capabilities. waters.comlcms.cz

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions that synthesize this compound and to get a preliminary assessment of its purity. haui.edu.vn By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be determined.

Pharmacological and Biological Research Applications of Ethyl 3 Aminocrotonate Derivatives

Intermediate in Pharmaceutical Synthesis

Ethyl 3-aminocrotonate is widely recognized as a crucial intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs). mdpi.comgtilaboratorysupplies.comhaui.edu.vn Its utility stems from its ability to participate in various chemical reactions to form more complex molecular scaffolds. google.com The compound is primarily synthesized through the reaction of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia. google.comgoogle.com Optimized synthesis processes, for instance, reacting ethyl acetoacetate and ammonium acetate in a 1:3 molar ratio in methanol (B129727) at room temperature for 20 hours, can achieve yields as high as 92%. google.com

The principal application of this compound in pharmaceutical synthesis is in the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction that produces 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. patsnap.comsigmaaldrich.com This class of compounds forms the backbone of many drugs used to treat cardiovascular diseases. google.comresearchgate.net Beyond the well-known calcium channel blockers, this compound derivatives are also intermediates in the synthesis of other therapeutic agents. For example, it is a key raw material in a novel, more efficient synthetic route for an intermediate of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist used for treating endometriosis. google.com This innovative pathway increased the total yield from 48% to 71%, highlighting the compound's value in optimizing drug manufacturing. google.com Furthermore, derivatives like ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate are synthesized as specific intermediates for drugs like amlodipine. nih.govnih.gov

The versatility of β-amino esters, including this compound, extends to the synthesis of various other heterocyclic compounds such as quinolones, pyrroles, and oxazoles, which are scaffolds for many biologically active molecules. google.com

Development of Calcium Channel Blockers

The most prominent role of this compound in medicine is as a key starting material for the synthesis of dihydropyridine-type calcium channel blockers. google.comgoogle.com These drugs are essential in the management of hypertension and angina pectoris. google.com The synthesis is typically achieved through the Hantzsch reaction, where an aldehyde, a β-ketoester (or two equivalents), and a nitrogen donor like this compound condense to form the dihydropyridine ring. sigmaaldrich.com This reaction allows for the creation of both symmetrical and non-symmetrical dihydropyridines, which are precursors to several widely prescribed medications. patsnap.com

Table 1: Hantzsch Dihydropyridine Synthesis Overview
ComponentRole in SynthesisExample
AldehydeProvides the C4-substituent of the dihydropyridine ring.2,3-Dichlorobenzaldehyde (for Felodipine)
β-KetoesterForms a part of the dihydropyridine ring backbone.Methyl acetoacetate
This compound Acts as the nitrogen donor and provides the remaining atoms for the heterocyclic ring.This compound

Nisoldipine is a dihydropyridine calcium channel blocker for which β-aminocrotonates serve as essential intermediates. google.comgoogle.com The synthesis of Nisoldipine follows the general Hantzsch reaction pathway. In this process, 2-nitrobenzaldehyde (B1664092) is condensed with isobutyl acetoacetate and mthis compound. The resulting cyclocondensation reaction forms the core 1,4-dihydropyridine structure of Nisoldipine. Although specific examples often cite the methyl ester (mthis compound), the underlying chemistry is directly applicable to this compound, demonstrating the interchangeability of these β-aminocrotonate esters in the synthesis of 'dipine' drugs. google.com

Benidipine is another calcium channel blocker whose synthesis relies on β-aminocrotonate intermediates. google.comgoogle.com One of the established synthetic routes for Benidipine involves the Hantzsch reaction of 3-nitrobenzaldehyde, N-benzyl-3-piperidinyl acetoacetate, and mthis compound. This three-component condensation, typically performed in a solvent like tetrahydrofuran (B95107) (THF), yields the Benidipine structure. As with Nisoldipine, the synthesis demonstrates the foundational role of the aminocrotonate ester in forming the dihydropyridine ring that is central to the drug's activity.

Nicardipine (B1678738) is a second-generation calcium channel blocker used for treating hypertension and angina. Its synthesis is a well-established example of an unsymmetrical Hantzsch reaction. One process involves reacting methyl 2-(m-nitrobenzylidene)acetoacetate with a specialized aminocrotonate, 2-(N-benzyl-N-methylamino)this compound ester, to form the nicardipine base. Another documented one-pot synthesis method reacts 3-nitrobenzaldehyde, mthis compound, and acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester. This approach, using a supramolar equivalent of the aldehyde, has been shown to improve both the yield and purity of the final product.

Felodipine (B1672334) is a long-acting calcium channel blocker widely used for managing hypertension. google.com Its industrial synthesis is a prime example of the application of this compound. The key step is the Hantzsch condensation of 2,3-dichlorobenzaldehyde, methyl acetoacetate, and this compound. google.com A specific patented method describes the reaction of 2,3-dichlorobenzylideneacetylacetic acid-methylester with this compound in refluxing ethanol (B145695) with pyridine (B92270) as a catalyst. google.com This improved method is noted for being fast and providing a good yield. google.com Other research has explored solvent-free conditions, heating a mixture of the dichlorobenzylidene intermediate and this compound to produce felodipine with high purity.

Table 2: Key Reactants in Felodipine Synthesis
ReactantChemical NameRole
Precursor 12,3-DichlorobenzaldehydeProvides the 4-aryl group
Precursor 2Methyl acetoacetateForms one side of the dihydropyridine ring
Precursor 3This compound Forms the other side of the ring and provides the nitrogen atom

Potential as Anti-Cancer Agents (e.g., Aminovinylsuccinimides)

While the primary application of this compound derivatives is in cardiovascular medicine, research into related nitrogen-containing heterocyclic structures has revealed potential applications in oncology. Although direct studies on aminovinylsuccinimides derived from this compound are not prominent in available literature, research on the broader class of succinimide (B58015) derivatives shows significant promise as anti-cancer agents.

A 2021 study detailed the design and synthesis of a series of novel dicarboximide (succinimide) derivatives with potent anti-cancer properties. mdpi.com These compounds were synthesized via a Diels-Alder reaction and subsequently functionalized. mdpi.com The research found that these succinimide derivatives exhibited high to moderate cytotoxicity against human leukemia and cervical cancer cell lines. Mechanistic studies showed that the compounds induce apoptosis (programmed cell death) in cancer cells by activating stress-signaling pathways, including JNK and p38 kinases. mdpi.com Furthermore, microarray gene profiling indicated that these derivatives upregulate pro-apoptotic genes involved in both receptor-mediated and mitochondrial cell death pathways. mdpi.com

These findings suggest that the succinimide scaffold is a valuable template for developing new anti-cancer drugs. While not directly synthesized from this compound, the proven anti-tumor activity of these related heterocyclic imides points to a potential area of future research for novel derivatives that may be accessible from aminocrotonate precursors.

Enzyme Inhibitors in Metabolic Pathways

Derivatives of this compound have been investigated as inhibitors of various enzymes involved in metabolic pathways. For instance, certain derivatives have shown potential as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of this enzyme is a primary therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease. nih.govnih.gov Research has shown that specific structural modifications to the this compound scaffold can lead to potent and selective AChE inhibitors. nih.govmdpi.com

Furthermore, the structural motif of β-amino acids, which can be derived from this compound, has been incorporated into the design of inhibitors for other enzymes, such as metalloendopeptidases. nih.gov These enzymes play roles in the metabolism of neuropeptides, and their inhibition can have various physiological effects. nih.gov The stability of β-amino acid-containing inhibitors against degradation by other proteases makes them attractive candidates for drug development. nih.gov

Synthetic Precursors for Biologically Active Compounds

This compound is a valuable precursor for the synthesis of a wide array of biologically active molecules due to its reactive enamine functionality. haui.edu.vnresearchgate.net This versatility allows for the construction of complex molecular architectures with diverse pharmacological activities.

Dopamine (B1211576) Auto-receptor Agonists

Derivatives of this compound have been utilized as intermediates in the synthesis of compounds targeting dopamine receptors. haui.edu.vn Dopamine receptor agonists are crucial in the treatment of various neurological and psychiatric disorders, including Parkinson's disease. nih.gov The D2 dopamine receptor, in particular, is a significant therapeutic target for antipsychotic medications. nih.gov The structural framework provided by this compound can be elaborated to create molecules that interact with these receptors.

Acetylcholinesterase Inhibitors

As mentioned previously, the this compound scaffold is a key component in the synthesis of acetylcholinesterase (AChE) inhibitors. haui.edu.vnnih.gov By strategically modifying the core structure, researchers have developed potent inhibitors of this enzyme. nih.gov For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, synthesized using intermediates related to this compound, have demonstrated significant AChE inhibitory activity. nih.gov

Below is a table showcasing the inhibitory activity of some synthesized acetylcholinesterase inhibitors.

CompoundIC50 (µM)
Compound 4a (ortho-chloro derivative)0.91 ± 0.045
Donepezil (Reference Drug)0.14 ± 0.03
Compound 4g (meta-methoxy derivative)5.5 ± 0.7

IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Anticonvulsants

The chemical structure of this compound serves as a foundational element for the synthesis of various anticonvulsant agents. haui.edu.vn Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing excessive neuronal firing in the brain. wikipedia.org The mechanisms of action for these drugs are diverse, often involving the modulation of ion channels or enhancement of inhibitory neurotransmission. wikipedia.orgpharmacologyeducation.org For instance, derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin, which can be conceptually linked to the structural class of compounds accessible from this compound, have shown notable anticonvulsant activity against maximal electroshock seizures. nih.gov

The following table presents data on the anticonvulsant activity of certain pyrrolidine-2,5-dione derivatives.

CompoundMES ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)scPTZ ED50 (mg/kg)
Compound 1449.631.367.4

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it. MES (Maximal Electroshock Seizure), 6 Hz, and scPTZ (subcutaneous Pentylenetetrazole) are different models of seizures used in preclinical testing. nih.gov

Polymeric Betaines Based on Ethyl 3 Aminocrotonate

Preparation and Physicochemical Properties

The synthesis of polymeric betaines from ethyl 3-aminocrotonate involves the use of this monomer and its N-substituted alkyl derivatives. tandfonline.com These monomers are typically prepared under mild conditions through the condensation of acetoacetic ester with various amines, amino alcohols, and amino acids. tandfonline.comtandfonline.comresearchgate.net The resulting polymeric structures exhibit a range of physicochemical properties that are sensitive to environmental stimuli such as pH, ionic strength, and solvent quality. tandfonline.com

The characterization of these polymers often involves techniques like ¹H-NMR and FTIR spectroscopy to confirm the betaine (B1666868) structure. tandfonline.com For instance, in the ¹H-NMR spectrum of poly[carboxyethyl 3-(propyl)aminocrotonate] (PCEPAC), the appearance of new peaks corresponding to methylene (B1212753) groups near the tertiary amine and carboxylic groups confirms the polymer's structure. tandfonline.com Similarly, FTIR spectroscopy shows characteristic bands of the functional groups present in the polymer. tandfonline.com

The hydrodynamic, conformational, and molecular characteristics of both linear and crosslinked polybetaines have been a key focus of research. tandfonline.comtandfonline.com These properties are crucial for understanding the behavior of these polymers in solution and their potential applications.

N-Substituted Alkyl Derivatives from Acetoacetic Ester Condensation

The foundation for these polymeric betaines lies in the synthesis of N-substituted alkyl derivatives of this compound. This is achieved through the condensation reaction of acetoacetic ester with a variety of primary amines, amino alcohols, and amino acids. tandfonline.comresearchgate.net This straightforward method allows for the introduction of diverse functional groups onto the monomer, which in turn dictates the properties of the final polymer. The versatility of this condensation reaction is a key advantage, enabling the creation of a wide array of monomers for polymerization. tandfonline.com

Stereochemical Peculiarities and Tautomeric Transitions in Monomers

The monomers derived from this compound exhibit interesting stereochemical features and can undergo tautomeric transitions. tandfonline.com These characteristics of the monomeric units have a significant impact on the polymerization process and the final properties of the polybetaines. The stereoisomeric forms of alkyl 3-aminocrotonates have been extensively studied. tandfonline.com

Tautomerism in these monomers, specifically the shuttling of protons, can play a role in the initiation of the polymerization reaction. tandfonline.com The transformation of labile protons from one tautomeric form to another can generate species that initiate the polymerization process. tandfonline.com

Kinetics and Mechanism of Linear and Crosslinked Polybetaine Formation

The formation of both linear and crosslinked polybetaines from this compound and its derivatives proceeds via a Michael addition reaction. tandfonline.comtandfonline.comresearchgate.net A notable characteristic of these systems, particularly when equimolar mixtures of aminocrotonates and unsaturated carboxylic acids are used, is the rapid and spontaneous polymerization that can occur in bulk, even at room temperature and without the addition of an initiator. tandfonline.com

The kinetics of this polymerization have been studied under various conditions. For example, the polymerization of an equimolar mixture of this compound (EAC) and acrylic acid (AA) in bulk without an initiator has been investigated at different temperatures. tandfonline.com However, to ensure a more controlled reaction, it is often preferable to carry out the polymerization in the presence of an initiator. tandfonline.com

The core chemical transformation in the formation of these polybetaines is the Michael addition reaction. tandfonline.com This reaction involves the nucleophilic addition of an enamine (the aminocrotonate) to an α,β-unsaturated carbonyl compound (like acrylic acid). This process leads to the formation of the polymer backbone. The specific mechanism can be influenced by the tautomeric forms of the monomers present and the reaction conditions. tandfonline.com

Modeling Self-Organization, Sol-Gel, and Phase Transitions in Biomacromolecules

A significant motivation for the study of polymeric betaines based on this compound is their ability to serve as models for understanding complex biological processes. tandfonline.com The structural and functional resemblances between these synthetic polyampholytes and natural biomacromolecules make them valuable tools for investigating phenomena such as self-organization, sol-gel transitions, and phase transitions. tandfonline.com

The stimuli-responsive nature of these polymers, particularly their conformational changes in response to pH, ionic strength, and temperature, mimics the behavior of proteins and other biopolymers. tandfonline.com By studying the volume-phase transitions in crosslinked polybetaine networks and the conformational transitions in linear macromolecules, researchers can gain insights into the fundamental principles governing the behavior of more complex biological systems. tandfonline.com

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-aminocrotonate and its derivatives in 1,4-dihydropyridine (DHP) synthesis?

this compound is a key intermediate in the Hantzsch synthesis of 1,4-DHPs, widely used in pharmaceuticals like nitrendipine and amlodipine. A standard method involves cyclocondensation with aldehydes (e.g., 2-chlorobenzaldehyde) and β-ketoesters (e.g., ethyl acetoacetate) in refluxing ethanol or methanol . Ionic liquids like n-butyl pyridinium tetrafluoroborate can enhance reaction efficiency, achieving yields up to 96% . Example reaction conditions:

ComponentsSolventCatalyst/TemperatureYieldSource
Aldehyde + β-ketoesterEthanolReflux70-85%
With ionic liquidIonic liquid80°C96%

Q. What spectroscopic techniques are used to characterize this compound-based compounds?

Structural confirmation relies on 1H/13C NMR (to identify proton environments and carbonyl groups), FT-IR (for NH/CO stretches), and HRMS (for molecular weight validation). Single-crystal XRD is critical for resolving stereochemistry in dihydropyridine derivatives . Safety protocols (e.g., handling corrosive properties noted in ) should accompany experimental workflows.

Q. How does pH and solvent polarity affect the stability of this compound in solution?

The compound’s β-enamino ester structure is sensitive to pH. In acidic conditions, protonation of the amino group disrupts conjugation, while alkaline conditions may hydrolyze the ester moiety. Solvent polarity influences aggregation; for example, in ethanol, it forms non-fluorescent clusters, whereas polar solvents like DMSO stabilize monomeric forms .

Advanced Research Questions

Q. Why do certain β-enamino esters fail to react in thiadiazole synthesis with S₄N₄·SbCl₅?

Evidence shows that this compound (R' = Me, R³ = EtO) forms tar instead of desired 1,2,5-thiadiazoles when reacted with S₄N₄·SbCl₅. This failure stems from steric hindrance from the methyl group and electronic effects of the ethoxy moiety, which destabilize intermediate complexes. In contrast, aryl-substituted β-enamino esters proceed efficiently .

Q. How do interpolymer complexes (IPCs) involving this compound-based polymers respond to external stimuli?

Poly(this compound) (PCEAC) forms IPCs with polyelectrolytes (e.g., PAA, NaPSS), exhibiting reversible swelling-collapsing transitions under pH, temperature, or ionic strength changes. For instance, increasing ionic strength compresses IPC hydrogels by screening electrostatic interactions, reducing swelling degrees by 10–100× .

Q. What role does hydrogen bonding play in the photoluminescence of this compound derivatives?

Mthis compound (MAC) exhibits blue fluorescence due to hydrogen-bond-driven aggregation, which rigidifies its structure and suppresses non-radiative decay. Solvatochromic shifts (e.g., redshift in DMSO) correlate with solvent polarity and hydrogen-bonding capacity .

Q. How can reaction yields be optimized in multicomponent Hantzsch reactions using this compound?

Key factors include:

  • Additives : 4 Å molecular sieves improve yields by absorbing water, preventing side reactions .
  • Catalysts : Ytterbium triflate accelerates cyclization but may induce undesired eliminations .
  • Solvent choice : Refluxing methanol or ethanol balances reactivity and solubility .

Methodological Considerations

  • Contradictory data : When IPC swelling behavior diverges across studies, validate experimental conditions (e.g., cross-linker concentration in ).
  • Safety : Always use corrosion-resistant equipment (gloves, goggles) due to the compound’s R34/R36 risk profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.